4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide
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Overview
Description
4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide is an organic compound that belongs to the class of amines This compound is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and ethylenediamine.
Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with ethylenediamine to form the desired benzamide compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The presence of the methoxy group in this compound distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it unique in its applications and effects.
Properties
CAS No. |
52702-04-2 |
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Molecular Formula |
C10H14ClN3O2 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
4-amino-N-(2-aminoethyl)-5-chloro-2-methoxybenzamide |
InChI |
InChI=1S/C10H14ClN3O2/c1-16-9-5-8(13)7(11)4-6(9)10(15)14-3-2-12/h4-5H,2-3,12-13H2,1H3,(H,14,15) |
InChI Key |
VEENZESUCGXFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCCN)Cl)N |
Origin of Product |
United States |
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